1,2-Dibromo-3,4-dichlorobenzene
Overview
Description
1,2-Dibromo-3,4-dichlorobenzene is an organic compound with the molecular formula C₆H₂Br₂Cl₂. It is a derivative of benzene, where two bromine atoms and two chlorine atoms are substituted at the 1,2 and 3,4 positions, respectively. This compound is part of the broader class of halogenated benzenes, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-3,4-dichlorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of benzene derivatives. The reaction typically requires a catalyst such as iron(III) bromide or iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of bromine and chlorine gases in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine and chlorine atoms at the desired positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-3,4-dichlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different halogenated compounds .
Scientific Research Applications
1,2-Dibromo-3,4-dichlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of certain pharmaceutical agents.
Agrochemicals: It is employed in the production of pesticides and herbicides.
Material Science: The compound is used in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1,2-dibromo-3,4-dichlorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in organic synthesis to create complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromobenzene: Similar in structure but lacks the chlorine atoms.
1,3-Dibromobenzene: Bromine atoms are positioned differently.
1,4-Dibromobenzene: Bromine atoms are at the 1 and 4 positions.
1,2-Dichlorobenzene: Contains chlorine atoms but no bromine.
1,3-Dichlorobenzene: Chlorine atoms are positioned differently.
1,4-Dichlorobenzene: Chlorine atoms are at the 1 and 4 positions
Uniqueness
1,2-Dibromo-3,4-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms at specific positions on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in various industrial and research applications .
Biological Activity
1,2-Dibromo-3,4-dichlorobenzene (DBDCB), a halogenated aromatic compound, has garnered attention due to its potential biological activities and implications for human health and the environment. This article delves into the biological activity of DBDCB, summarizing critical research findings, case studies, and relevant data.
- Chemical Formula : C₆H₂Br₂Cl₂
- Molecular Weight : 267.84 g/mol
- CAS Number : 50-29-3
Biological Activity Overview
DBDCB exhibits various biological activities, including potential toxicity to humans and aquatic organisms. The compound's structure contributes to its reactivity and interaction with biological systems.
Toxicological Profile
- Acute Toxicity :
- Chronic Toxicity :
-
Carcinogenicity :
- DBDCB has been evaluated for its carcinogenic potential. In two-year studies involving oral administration in rats and mice, it was not classified as a carcinogen at doses up to 120 mg/kg body weight . However, it has shown mutagenic effects in vitro in Chinese Hamster Ovary cells when metabolic activation was present .
Environmental Impact
DBDCB's environmental persistence is notable; it does not readily degrade under anaerobic conditions and exhibits a high potential for bioconcentration in aquatic organisms . The compound's water solubility is approximately 155.8 mg/L, which raises concerns about its accumulation in the food chain.
Study on Aquatic Toxicity
A study conducted on the effects of DBDCB on fish species demonstrated significant mortality rates at concentrations above 10 mg/L. The study highlighted the compound's toxic effects on aquatic life and its potential to disrupt ecosystems .
Human Health Assessment
An epidemiological study indicated an increased risk of liver dysfunction among workers exposed to DBDCB in industrial settings. Symptoms reported included elevated liver enzymes and chronic fatigue, suggesting long-term health implications .
Data Summary Table
Parameter | Value |
---|---|
LD50 (Rat) | 1516 - 2138 mg/kg |
NOAEL (Chronic Toxicity) | 60 mg/kg body weight |
Mutagenicity | Positive in vitro (with activation) |
Water Solubility | 155.8 mg/L |
Bioconcentration Factor | High |
Properties
IUPAC Name |
1,2-dibromo-3,4-dichlorobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOWEPYJECMZOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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